molecular formula C18H10F9N3O2 B13057736 (2Z)-4,4,4-trifluoro-3-oxo-N-[3-(trifluoromethyl)phenyl]-2-{2-[3-(trifluoromethyl)phenyl]hydrazin-1-ylidene}butanamide

(2Z)-4,4,4-trifluoro-3-oxo-N-[3-(trifluoromethyl)phenyl]-2-{2-[3-(trifluoromethyl)phenyl]hydrazin-1-ylidene}butanamide

Cat. No.: B13057736
M. Wt: 471.3 g/mol
InChI Key: RRZFSLKDSWRZIO-DKBDZDHVSA-N
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Description

(2Z)-4,4,4-trifluoro-3-oxo-N-[3-(trifluoromethyl)phenyl]-2-{2-[3-(trifluoromethyl)phenyl]hydrazin-1-ylidene}butanamide is a complex organic compound characterized by the presence of multiple trifluoromethyl groups. These groups contribute to its unique chemical properties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-4,4,4-trifluoro-3-oxo-N-[3-(trifluoromethyl)phenyl]-2-{2-[3-(trifluoromethyl)phenyl]hydrazin-1-ylidene}butanamide involves multiple steps, typically starting with the preparation of intermediate compounds. One common approach involves the reaction of trifluoromethyl-substituted hydrazines with appropriate carbonyl compounds under controlled conditions . The reaction conditions often include the use of solvents like dichloromethane and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

(2Z)-4,4,4-trifluoro-3-oxo-N-[3-(trifluoromethyl)phenyl]-2-{2-[3-(trifluoromethyl)phenyl]hydrazin-1-ylidene}butanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents. Reaction conditions often involve specific temperatures, pressures, and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include substituted hydrazines, oxides, and various trifluoromethylated derivatives .

Mechanism of Action

The mechanism of action of (2Z)-4,4,4-trifluoro-3-oxo-N-[3-(trifluoromethyl)phenyl]-2-{2-[3-(trifluoromethyl)phenyl]hydrazin-1-ylidene}butanamide involves its interaction with specific molecular targets. The trifluoromethyl groups enhance its binding affinity to enzymes and receptors, leading to inhibition or modulation of their activity. The compound can form stable complexes with target proteins, affecting their function and downstream signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (2Z)-4,4,4-trifluoro-3-oxo-N-[3-(trifluoromethyl)phenyl]-2-{2-[3-(trifluoromethyl)phenyl]hydrazin-1-ylidene}butanamide apart is its unique combination of trifluoromethyl groups and hydrazine moiety, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C18H10F9N3O2

Molecular Weight

471.3 g/mol

IUPAC Name

(E)-4,4,4-trifluoro-3-hydroxy-N-[3-(trifluoromethyl)phenyl]-2-[[3-(trifluoromethyl)phenyl]diazenyl]but-2-enamide

InChI

InChI=1S/C18H10F9N3O2/c19-16(20,21)9-3-1-5-11(7-9)28-15(32)13(14(31)18(25,26)27)30-29-12-6-2-4-10(8-12)17(22,23)24/h1-8,31H,(H,28,32)/b14-13+,30-29?

InChI Key

RRZFSLKDSWRZIO-DKBDZDHVSA-N

Isomeric SMILES

C1=CC(=CC(=C1)NC(=O)/C(=C(/C(F)(F)F)\O)/N=NC2=CC=CC(=C2)C(F)(F)F)C(F)(F)F

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C(=C(C(F)(F)F)O)N=NC2=CC=CC(=C2)C(F)(F)F)C(F)(F)F

Origin of Product

United States

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